![molecular formula C21H19NO2 B14516755 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one CAS No. 62435-05-6](/img/structure/B14516755.png)
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoylphenyl group attached to a dimethylpyridinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-benzoylphenylmethanol with 2,6-dimethylpyridine-4-one under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoylphenyl or pyridinone moieties, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzoyl-2,6-dimethylpyridin-4(1H)-one
- 4-Benzoylphenylmethanol
- 2,6-Dimethylpyridine-4-one
Uniqueness: 1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one stands out due to its unique combination of a benzoylphenyl group and a dimethylpyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62435-05-6 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(4-benzoylphenyl)methyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C21H19NO2/c1-15-12-20(23)13-16(2)22(15)14-17-8-10-19(11-9-17)21(24)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |
InChI Key |
BCNQNOAQJCRFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


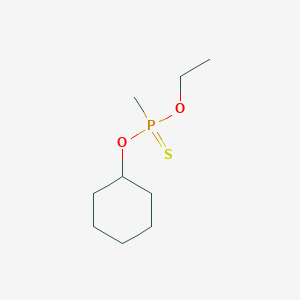
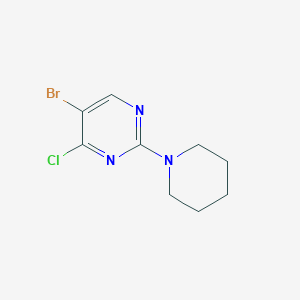

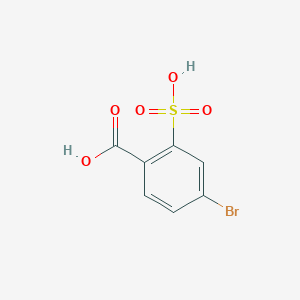
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
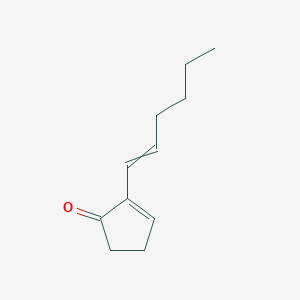
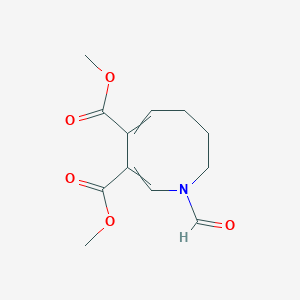
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)



